molecular formula C19H18N6O B2904551 N4-(2,4-dimethylphenyl)-N2-(furan-2-ylmethyl)pteridine-2,4-diamine CAS No. 946217-87-4

N4-(2,4-dimethylphenyl)-N2-(furan-2-ylmethyl)pteridine-2,4-diamine

Cat. No.: B2904551
CAS No.: 946217-87-4
M. Wt: 346.394
InChI Key: SXGXSWUQHQZBIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(2,4-dimethylphenyl)-N2-(furan-2-ylmethyl)pteridine-2,4-diamine is a synthetic organic compound that belongs to the class of pteridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,4-dimethylphenyl)-N2-(furan-2-ylmethyl)pteridine-2,4-diamine typically involves multi-step organic reactions. The starting materials might include 2,4-dimethylaniline, furan-2-carbaldehyde, and pteridine derivatives. Common synthetic routes could involve:

    Condensation Reactions: Combining 2,4-dimethylaniline with furan-2-carbaldehyde under acidic or basic conditions to form an intermediate Schiff base.

    Cyclization: The intermediate is then cyclized with a pteridine derivative under controlled temperature and pH conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

N4-(2,4-dimethylphenyl)-N2-(furan-2-ylmethyl)pteridine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N4-(2,4-dimethylphenyl)-N2-(furan-2-ylmethyl)pteridine-2,4-diamine would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pteridine Derivatives: Compounds like tetrahydrobiopterin and methotrexate.

    Phenyl Derivatives: Compounds like aniline derivatives.

    Furan Derivatives: Compounds like furfural and furan-2-carboxylic acid.

Uniqueness

N4-(2,4-dimethylphenyl)-N2-(furan-2-ylmethyl)pteridine-2,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-N-(2,4-dimethylphenyl)-2-N-(furan-2-ylmethyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O/c1-12-5-6-15(13(2)10-12)23-18-16-17(21-8-7-20-16)24-19(25-18)22-11-14-4-3-9-26-14/h3-10H,11H2,1-2H3,(H2,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGXSWUQHQZBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.